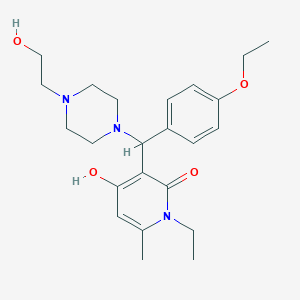
3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H33N3O4 and its molecular weight is 415.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 939241-59-5, is a synthetic compound with a complex molecular structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H33N3O4, with a molecular weight of 415.5 g/mol. The structure consists of a pyridinone core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H33N3O4 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 939241-59-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
1. Antitumor Activity:
Some derivatives of pyridinone compounds have shown promise as antitumor agents by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms are often linked to the modulation of signaling pathways involved in cell survival and death.
2. Neuroprotective Effects:
Research indicates that compounds with similar structures can provide neuroprotection against oxidative stress and neuroinflammation, potentially making them candidates for treating neurodegenerative diseases.
3. Anti-inflammatory Properties:
The presence of piperazine moieties has been associated with anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Case Study: Antitumor Activity
A study published in Cancer Research evaluated the antitumor potential of similar pyridinone compounds. The results demonstrated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting a promising avenue for further research into the efficacy of this compound as an anticancer agent .
Pharmacological Evaluations
In vitro studies have shown that this compound can inhibit specific cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The mechanism involves the induction of DNA damage and subsequent activation of apoptotic pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful.
科学的研究の応用
- Piperazine Formation : The initial step often involves the reaction of appropriate halogenated phenyl compounds with piperazine derivatives.
- Pyridine Functionalization : The introduction of ethoxy and hydroxyethyl groups onto the pyridine ring is crucial for enhancing biological activity.
- Final Coupling : The final steps usually involve coupling reactions that link the piperazine and pyridine components, yielding the target compound.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Studies on related compounds have shown promise in modulating serotonin and dopamine receptors, which are critical targets for antidepressants and antipsychotics.
Antimicrobial Properties
Some derivatives of pyridine-based compounds have demonstrated antimicrobial activity against a range of pathogens. This suggests that 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one could be evaluated for similar properties.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxicity, leading to further exploration of similar compounds.
Case Study 2: Neuropharmacological Evaluation
In an investigation published in Neuroscience Letters, researchers explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings suggested that certain substitutions on the piperazine ring could lead to anxiolytic effects, warranting further studies on related compounds.
特性
IUPAC Name |
3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4/c1-4-26-17(3)16-20(28)21(23(26)29)22(18-6-8-19(9-7-18)30-5-2)25-12-10-24(11-13-25)14-15-27/h6-9,16,22,27-28H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWUPVDFUKMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OCC)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













